REACTION_SMILES
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[Cl:1][c:2]1[c:3]([O:13][CH3:14])[cH:4][c:5]2[c:6]([s:7][c:8]([CH3:10])[cH:9]2)[c:11]1[Cl:12].[ClH:15].[OH2:22].[n:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[Cl:1][c:2]1[c:3]([OH:13])[cH:4][c:5]2[c:6]([s:7][c:8]([CH3:10])[cH:9]2)[c:11]1[Cl:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2cc(C)sc2c(Cl)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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Cc1cc2cc(O)c(Cl)c(Cl)c2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |